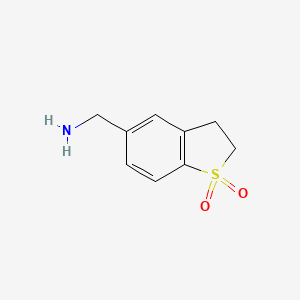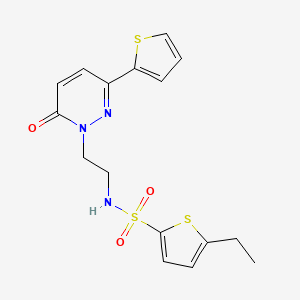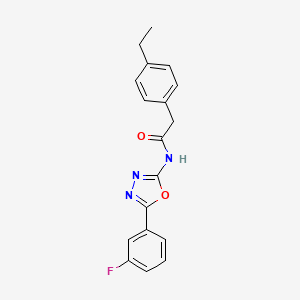![molecular formula C19H14N2S B2369366 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-89-2](/img/structure/B2369366.png)
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Structures Derived from Benzimidazole as Anti-Helicobacter Pylori Agents
Compounds structurally related to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile have shown effectiveness against Helicobacter pylori. For instance, the study by Carcanague et al. (2002) demonstrated that derivatives of this compound exhibited potent activity against different strains of H. pylori, including those resistant to conventional treatments (Carcanague et al., 2002).
Synthesis of Antileukotrienic Agents
Jampílek et al. (2004) synthesized derivatives of 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile as potential antileukotrienic agents. These compounds inhibited platelet aggregation, suggesting a potential role in treating conditions related to leukotrienes (Jampílek et al., 2004).
Structural Characterization as Dihydrofolate Reductase Inhibitors
Al-Wahaibi et al. (2021) conducted a structural analysis of derivatives related to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile. They found these compounds to be potential inhibitors of the human dihydrofolate reductase enzyme, which is significant for cancer treatment (Al-Wahaibi et al., 2021).
Anti-Inflammatory Activity
Rai et al. (2016) studied the anti-inflammatory properties of a compound closely related to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile. Their findings revealed significant anti-inflammatory activity in in vivo studies (Rai et al., 2016).
Potential Chemotherapeutic Applications
Haress et al. (2015) investigated a compound similar to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile for its chemotherapeutic potential. Molecular docking studies suggested the compound could bind at the catalytic site of certain substrates, indicating potential for cancer therapy (Haress et al., 2015).
Synthesis of Aminonicotinonitriles and Diaminopyridines
Farhanullah et al. (2003) described the synthesis of aminonicotinonitriles and diaminopyridines through base-catalyzed ring transformation. These compounds are structurally related to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile and could have potential pharmacological applications (Farhanullah et al., 2003).
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-14-7-10-17(11-8-14)22-19-16(13-20)9-12-18(21-19)15-5-3-2-4-6-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKAINBZQVMDFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide](/img/structure/B2369285.png)
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)
![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B2369288.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)
![2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one](/img/structure/B2369291.png)
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)
![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2369296.png)


![4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2369301.png)
![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)
